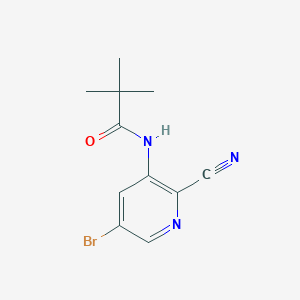
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide
Descripción general
Descripción
“N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide” is a chemical compound with the molecular formula C11H12BrN3O. It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide” consists of a pyridine ring which is a six-membered ring with one nitrogen atom, substituted with a bromine atom at the 5th position and a cyano group at the 2nd position. This pyridine ring is further substituted at the 3rd position with a pivalamide group .Physical And Chemical Properties Analysis
“N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide” is a solid compound . Its molecular weight is 282.1 . The compound’s InChI string isInChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-4-7(12)6-14-9(8)5-13/h4,6H,1-3H3,(H,15,16) and its SMILES string is CC(C)(C)C(=O)Nc1cc(Br)cnc1C#N .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide is involved in various chemical synthesis and modification processes. For instance, a study by Bavetsias et al. (2004) demonstrated a convenient methodology for pivalamide hydrolysis using Fe(NO3)3 in methanol at room temperature, which is relevant for the structural modification of compounds similar to N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide. This process allows for the generation of corresponding amines from pivalamido groups, indicating the potential for chemical transformations in synthetic chemistry applications (Bavetsias, Henderson, & McDonald, 2004).
Nucleophilic Behavior and Antibacterial Evaluation
The compound's derivatives have been studied for their nucleophilic behavior towards active electrophilic compounds. A study by Al-Romaizan (2019) explored the reactivity of related structures in producing various pivalamides through reactions with electrophilic compounds. This study also evaluated the antibacterial activity of the synthesized compounds against several bacteria, highlighting the potential biomedical applications of such chemical structures (Al-Romaizan, 2019).
Crystal Structure Analysis
The structural analysis of related compounds, such as the study by Anuradha et al. (2014), provides insights into the crystal packing, molecular interactions, and the potential for designing new materials or drugs. Such analyses contribute to understanding the physical and chemical properties of compounds related to N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide, which can be crucial for material science and pharmaceutical research (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Anticancer Chemotherapy Potential
Compounds with structural similarities to N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide, such as those studied by Benchabane et al. (2009), have been investigated for their cytotoxic activities on CHO cells and human normal keratinocytes. These studies suggest the potential of such compounds in anticancer chemotherapy, where specific structural features may contribute to nonclastogenic cytotoxicity against cancer cells (Benchabane, Di Giorgio, Boyer, Sabatier, Allegro, Peyrot, & de Meo, 2009).
Mecanismo De Acción
The mechanism of action of “N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide” is not specified in the sources I found . It’s worth noting that the mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which would depend on the specific context of its use.
Safety and Hazards
“N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide” is classified as an irritant and has the hazard statements H315, H319, H335, and H302 . This means it can cause skin irritation, serious eye irritation, may cause respiratory irritation, and may be harmful if swallowed. Precautionary measures should be taken when handling this compound, including wearing protective gloves/eye protection, washing hands thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-bromo-2-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-4-7(12)6-14-9(8)5-13/h4,6H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMYOXVZGMRZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206375 | |
| Record name | N-(5-Bromo-2-cyano-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide | |
CAS RN |
1246088-44-7 | |
| Record name | N-(5-Bromo-2-cyano-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromo-2-cyano-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



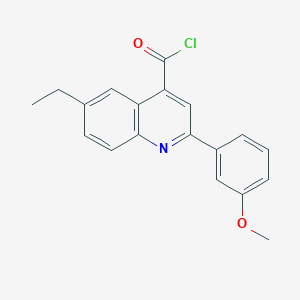
![4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1441202.png)
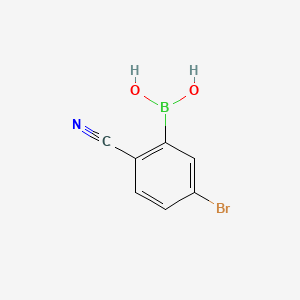
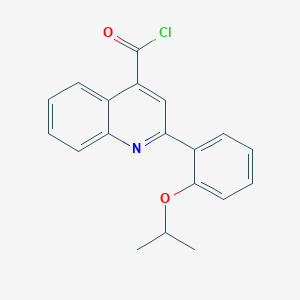
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441205.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1441208.png)
![4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1441211.png)

![4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1441213.png)
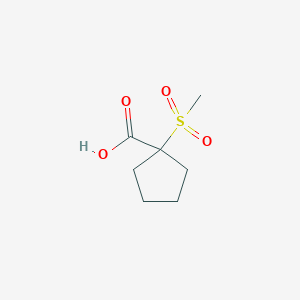
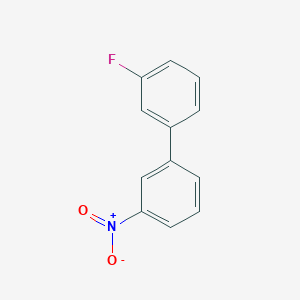
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1441217.png)

